N-(2,4-Dimethylphenyl)-4-hydrazino-4-oxobutanamide
Description
N-(2,4-Dimethylphenyl)-4-hydrazino-4-oxobutanamide is a hydrazide derivative characterized by a 4-oxobutanamide backbone substituted with a 2,4-dimethylphenyl group and a hydrazino moiety. Its molecular formula is C₁₂H₁₇N₃O₂, with a molecular weight of 235.29 g/mol .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-hydrazinyl-4-oxobutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-8-3-4-10(9(2)7-8)14-11(16)5-6-12(17)15-13/h3-4,7H,5-6,13H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZLXTGAIXCZCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)NN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethylphenyl)-4-hydrazino-4-oxobutanamide typically involves the reaction of 2,4-dimethylaniline with a suitable hydrazine derivative under controlled conditions. One common method involves the acylation of 2,4-dimethylaniline with an appropriate acylating agent, followed by the introduction of the hydrazino group through a hydrazine derivative. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethylphenyl)-4-hydrazino-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may require reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
N-(2,4-Dimethylphenyl)-4-hydrazino-4-oxobutanamide is a chemical compound with the molecular formula . It has a CAS number of 314766-02-4 and an MDL number of MFCD01990159 . This compound is identified as an irritant .
While specific applications of this compound are not extensively detailed in the provided search results, related research on similar compounds suggests potential uses in scientific research, particularly in the development of anticancer agents .
Scientific Research Applications
- Anticancer Research:
- Hydrazide derivatives, including this compound, can be used to synthesize new compounds with anticancer properties . Researchers aim to explore their anticancer properties by creating compound libraries of 1-(4-(dimethylamino)phenyl)pyrrolidin-2-yl moieties from acid hydrazides using standard synthesis methods adapted to prepare hydrazide derivatives .
- These compounds can be reacted with ketones to expand the variety of hydrazones and identify anticancer activity. For example, acid hydrazide 4 was reacted with hexane-2,5-dione to produce 2,5-dimethylpyrrole 7 in a 64% yield .
- Modifications with substituents like Ph, 4-ClPh, 4-BrPh, 3,4,5-tri(H3CO)Ph, and 4-O2NPh can alter the activity of these compounds, with some substitutions showing slightly better anticancer effects than the original hydrazide .
- Synthesis of Pyrrolidinone Derivatives:
- Drug Discovery and Design:
- Evaluating Toxicity:
Mechanism of Action
The mechanism of action of N-(2,4-Dimethylphenyl)-4-hydrazino-4-oxobutanamide involves its interaction with molecular targets through its hydrazino group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between N-(2,4-Dimethylphenyl)-4-hydrazino-4-oxobutanamide and its analogs:
Structural and Functional Insights
Positional Isomerism
- N-(2,5-Dimethylphenyl) vs. N-(2,4-Dimethylphenyl): The positional isomerism of methyl groups on the phenyl ring alters steric and electronic properties.
Functional Group Modifications
- Hydrazino vs.
- 4-Oxobutanamide vs. 3-Oxobutanamide: The absence of the hydrazino group in N-(2,4-Dimethylphenyl)-3-oxobutanamide shifts its application from pharmaceutical intermediates to industrial solvents (e.g., DMF analogs) .
IR Spectroscopy
- The presence of νC=S (~1247–1255 cm⁻¹) in hydrazino-4-oxobutanamides distinguishes them from analogs lacking sulfur (e.g., 3-oxobutanamides) .
- Ethoxy-substituted derivatives exhibit additional peaks for νC-O (~1250 cm⁻¹) and δH (OCH₂CH₃) in NMR .
Biological Activity
N-(2,4-Dimethylphenyl)-4-hydrazino-4-oxobutanamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a hydrazino group attached to a 4-oxobutanamide structure, which contributes to its reactivity and biological activity. Its molecular formula is CHNO, and it possesses distinct functional groups that facilitate interactions with biological targets.
The biological activity of this compound is primarily attributed to its hydrazino moiety. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also modulate cellular pathways related to oxidative stress and apoptosis, leading to its observed biological effects .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, which suggests potential applications in treating infections caused by resistant pathogens. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it can inhibit the proliferation of cancer cells through mechanisms that may include inducing apoptosis and inhibiting cell cycle progression. The specificity of these effects appears to depend on the type of cancer cell line being studied .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis and Evaluation : A study synthesized various hydrazine derivatives, including this compound, and evaluated their biological activities. The results indicated promising antimicrobial and anticancer effects compared to control compounds .
- Mechanistic Insights : Another research article discussed the interaction of similar hydrazine compounds with cellular targets, emphasizing the role of the hydrazino group in mediating biological activity through covalent modifications of target proteins .
- Comparative Studies : Comparative studies with related compounds demonstrated that this compound exhibited enhanced biological activity due to its unique structural features, which allow for better interaction with biological systems .
Data Table: Biological Activity Comparison
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| This compound | Hydrazino group with oxobutanamide | Antimicrobial, anticancer |
| N-(2,6-Dimethylphenyl)-3-oxobutanamide | Similar dimethylphenyl group | Antimicrobial properties |
| N-(Phenyl)-hydrazine | Simplest form without oxo or butanamide | Known for various biological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
